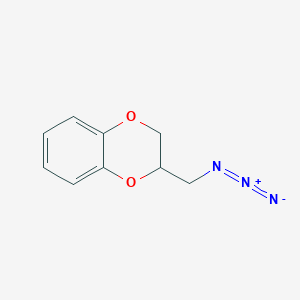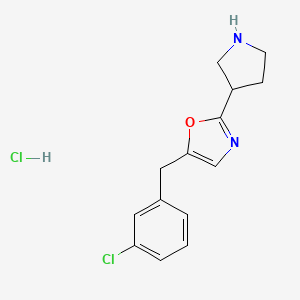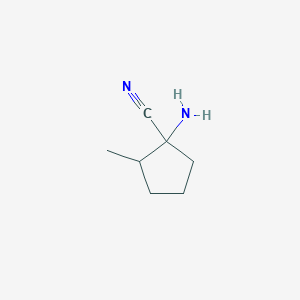![molecular formula C24H42O21 B12315616 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate. It consists of multiple hydroxyl groups and glycosidic linkages, indicating it is likely a polysaccharide or oligosaccharide. These compounds are essential in various biological processes and have significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. These reactions often use glycosyl donors and acceptors under acidic or enzymatic conditions to form glycosidic bonds. Protecting groups are commonly used to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. Fermentation processes using microorganisms that naturally produce these compounds are also common.
Analyse Chemischer Reaktionen
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Aldehyde groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldonic acids, while reduction can yield alditols.
Wissenschaftliche Forschungsanwendungen
Complex carbohydrates have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Play crucial roles in cell-cell communication and immune response.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in food, cosmetics, and pharmaceuticals for their thickening and stabilizing properties.
Wirkmechanismus
The mechanism of action of complex carbohydrates involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger various biological pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units.
Starch: A polysaccharide consisting of amylose and amylopectin.
Glycogen: A polysaccharide that serves as a form of energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific structure and the arrangement of its glycosidic linkages, which can impart unique physical and chemical properties.
Eigenschaften
Molekularformel |
C24H42O21 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2 |
InChI-Schlüssel |
CTEMZTQLPNKNKP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)



